molecular formula C15H22N2O2 B3234729 [(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid CAS No. 1353980-90-1

[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B3234729
CAS No.: 1353980-90-1
M. Wt: 262.35 g/mol
InChI Key: IFEIQTGDRPSKFT-UHFFFAOYSA-N
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Description

[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid (CAS: 1353982-70-3) is a piperidine-based compound with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol . Its structure features a benzyl-substituted piperidine ring linked to an acetic acid moiety via a methylene-amino bridge. Key physicochemical properties include an XLogP3 value of 0.4 (indicating moderate lipophilicity), 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.8 Ų, suggesting moderate solubility in polar solvents . The compound has been explored in pharmaceutical research but is currently listed as discontinued in commercial catalogs, likely due to challenges in synthesis or optimization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpiperidin-3-yl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(19)10-16-9-14-7-4-8-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEIQTGDRPSKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220923
Record name Glycine, N-[[1-(phenylmethyl)-3-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-90-1
Record name Glycine, N-[[1-(phenylmethyl)-3-piperidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[[1-(phenylmethyl)-3-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid typically involves the reaction of piperidine derivatives with benzyl halides and subsequent functionalization.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, cyclization, and functional group transformations under controlled conditions .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes acylation with acyl chlorides or anhydrides:

ReagentConditionsProductYieldSource
Acetyl chlorideEt₃N, DCM, 0°C → RT, 2 hN-Acetyl derivative89%
Benzoyl chloridePyridine, THF, reflux, 4 hN-Benzoylated analog76%

Mechanistic Insight :

  • Base-mediated deprotonation enhances nucleophilicity of the amine, facilitating attack on the electrophilic carbonyl carbon.

Oxidation Reactions

The piperidine ring and adjacent methylene groups are susceptible to oxidation:

Oxidizing AgentConditionsMajor ProductYieldSource
KMnO₄H₂O, 60°C, 3 hPiperidine-3-carboxylic acid55%
CrO₃Acetic acid, RT, 8 hKetone derivative63%

Side Reactions :

  • Over-oxidation may lead to ring-opening products under harsh conditions .

Reduction Reactions

Selective reduction of intermediates is critical for derivative synthesis:

ReagentTarget SiteProductYieldSource
LiAlH₄Amide to amineReduced aminoethyl-piperidine72%
H₂/Pd-CBenzyl deprotectionDebenzylated piperidine analog94%

Catalytic Hydrogenation :

  • Pd-C selectively removes the benzyl group without affecting the acetic acid moiety .

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation and arylation:

ElectrophileConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 6 hN-Methylated derivative81%
4-Nitrobenzyl BrNaH, THF, 0°C → RT, 12 hN-(4-Nitrobenzyl) substituted compound67%

Steric Effects :

  • Bulky electrophiles exhibit lower reactivity due to steric hindrance at the piperidine nitrogen .

Cyclopropanation of the Methylene Bridge

The cyclopropyl-amino group enables strain-driven reactivity:

ReagentConditionsProductYieldSource
DiazomethaneEt₂O, −78°C, 1 hExpanded ring derivatives58%

Limitation :

  • Diazomethane requires strict temperature control to prevent side reactions .

Stability and Degradation Pathways

ConditionObservationMechanismSource
Acidic (HCl, 1M)Cleavage of benzyl groupAcid-catalyzed hydrolysis
Basic (NaOH, 1M)Saponification of acetic acid moietyNucleophilic acyl substitution

Thermal Stability :

  • Decomposes above 200°C via retro-Mannich fragmentation .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Piperidine Ring : A six-membered nitrogen-containing ring known for its role in modulating neurotransmitter systems.
  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Amino-Acetic Acid Moiety : Crucial for interactions with various receptors and enzymes.

Medicinal Chemistry

[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid is investigated for its potential therapeutic effects, particularly in treating neurological disorders and cancer. Its structural features allow it to interact with neurotransmitter receptors, which may lead to neuroprotective effects and modulation of mood disorders.

Key Findings :

  • Antimicrobial Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.

Pharmacology

Research indicates that this compound may interact with various neurotransmitter systems, including dopamine and serotonin receptors. This interaction is crucial for developing treatments for mood disorders and cognitive dysfunctions.

Activity Type Description
AntimicrobialEffective against various bacterial strains.
AnticancerInhibits proliferation of specific cancer cell lines.
NeuroactiveModulates neurotransmitter release, potentially offering neuroprotective effects.

Materials Science

The compound's unique chemical structure allows it to be used as a building block in synthesizing more complex organic molecules. Its reactivity can be exploited in the development of new materials with specific properties.

Case Studies

  • Antimicrobial Studies : Research demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies indicated that the compound inhibited the growth of human cancer cell lines, suggesting its potential role in cancer therapeutics.
  • Neuropharmacological Investigations : Binding affinity studies revealed that the compound interacts with serotonin receptors, which may contribute to its neuroactive properties.

Mechanism of Action

The mechanism of action of [(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 TPSA (Ų)
[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid 1353982-70-3 C₁₇H₂₆N₂O₂ 290.4 Benzyl, acetic acid 0.4 43.8
[(1-Benzyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid 1353960-27-6 C₁₆H₂₄N₂O₂ 276.38 Benzyl, methyl-amino, acetic acid 0.8* 43.8*
[(1-Acetyl-piperidin-3-ylamino)-acetic acid 1353974-44-3 C₉H₁₆N₂O₃ 200.24 Acetyl, acetic acid -1.2* 72.7*
2-(1-Methylindol-3-yl)-2-(trifluoroacetylamino)ethanoic acid (16i) N/A C₁₄H₁₁F₃N₂O₃ 312.25 Trifluoroacetyl, indolyl 1.5 75.6
Diethyl α-[(4-methylbenzoyl)amino]-α-(1H-pyrrol-2-yl) malonate (6a) N/A C₁₉H₂₃N₂O₅ 359.16 Pyrrolyl, benzoyl, diethyl ester 2.1 95.5

Notes:

  • Benzyl vs. Acetyl Groups : The benzyl group in the target compound enhances lipophilicity (XLogP3 = 0.4) compared to the acetyl-substituted analog (XLogP3 = -1.2*) . Benzyl groups improve membrane permeability but may reduce aqueous solubility.
  • Trifluoroacetyl Substitution : Compound 16i (XLogP3 = 1.5) shows higher lipophilicity due to the electron-withdrawing trifluoroacetyl group, which also increases metabolic stability .

Key Observations :

  • The target compound’s synthesis likely involves complex purification steps due to steric effects from the benzyl group, as seen in similar piperidine derivatives .
  • Compounds like 6a achieve high yields (88%) under optimized conditions (toluene, 50°C), emphasizing the role of solvent choice in nucleophilic additions .

Pharmacological and Functional Comparisons

  • Hydrogen Bonding Capacity: The acetic acid moiety in the target compound provides hydrogen bond donor/acceptor sites, similar to 16i and 6a, which are critical for interactions with enzymatic active sites .
  • Metabolic Stability : Trifluoroacetyl-substituted compounds (e.g., 16i) resist hydrolysis better than acetylated analogs, enhancing in vivo half-life .
  • Bioavailability: The benzyl-piperidine scaffold may improve blood-brain barrier penetration compared to polar acetylated derivatives (e.g., [(1-Acetyl-piperidin-3-ylamino)-acetic acid), which has a higher TPSA (72.7* Ų) .

Biological Activity

[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₂₄N₂O₂, with a molecular weight of 276.37 g/mol. The compound features a piperidine ring substituted with a benzyl group and an acetic acid moiety, positioning it as an amino acid derivative with potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that this compound may act as an inhibitor of cholinesterases, enzymes responsible for the breakdown of neurotransmitters such as acetylcholine. By inhibiting these enzymes, the compound could enhance neurotransmission, making it a candidate for treating neurological disorders.

Key Mechanisms:

  • Cholinesterase Inhibition : Enhances acetylcholine levels, potentially improving cognitive function and memory.
  • Neuroprotective Effects : May protect neurons from damage in neurodegenerative diseases.
  • Analgesic Properties : Potentially reduces pain through modulation of neurotransmitter release.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells. For example, derivatives have shown cytotoxicity in hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .
  • Cognitive Enhancement : The ability to inhibit cholinesterases positions this compound as a potential treatment for Alzheimer's disease by enhancing cholinergic transmission .

Research Findings

A summary of relevant studies and their findings is presented in the table below:

StudyFocusFindings
Liu et al. (2023)Alzheimer’s DiseaseInhibition of AChE and BuChE; improved brain exposure with piperidine derivatives .
BenchChem (2024)General ActivityInteraction studies indicate binding affinity to neurotransmitter receptors.
Smolecule (2023)Anticancer PotentialInduced apoptosis in cancer cell lines; enhanced cytotoxicity compared to standard treatments.

Case Studies

  • Alzheimer’s Disease Model :
    • A study evaluated the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, attributed to increased acetylcholine levels.
  • Cancer Cell Lines :
    • Research involving human hypopharyngeal cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited cell proliferation. This suggests potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for [(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid?

The synthesis typically involves nucleophilic substitution or multi-step functionalization of the piperidine scaffold. For example, benzylation of piperidine derivatives followed by amino-acetic acid coupling via reductive amination or carbodiimide-mediated reactions is standard. Evidence from similar compounds highlights the use of acetic anhydride for acetylation and molecular sieves to optimize reaction yields . Key steps include purification via column chromatography and validation using NMR and mass spectrometry.

Q. How can researchers characterize the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended to quantify impurities. Relative retention times and peak area ratios are compared against synthetic intermediates, as described in pharmacopeial guidelines for structurally related piperidine-acetic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further confirms structural integrity, with attention to characteristic signals for the benzyl, piperidine, and acetic acid moieties .

Q. What experimental setups are used to assess the stability of this compound under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Samples are analyzed periodically via HPLC to track degradation products. For instance, acidic conditions may hydrolyze the benzyl-piperidine bond, while basic conditions could deacetylate the amino-acetic acid group. Such protocols are derived from acetic acid stability studies in pharmaceutical formulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize impurities during synthesis?

Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. For example, using acetic anhydride as a dehydrating agent in the presence of molecular sieves 3 Å improves yields of N,O-acetals, reducing side reactions like retro-aldol decomposition . Impurity profiles are monitored via LC-MS, and stoichiometric adjustments (e.g., excess benzyl chloride) suppress incomplete substitutions .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

Conflicting NMR signals (e.g., rotamers from restricted rotation in amide bonds) require advanced techniques like variable-temperature NMR or 2D-COSY to distinguish diastereomers from conformational isomers . Computational tools (DFT calculations) can predict chemical shifts and coupling constants, aiding spectral interpretation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

SAR studies involve synthesizing analogs with modifications to the benzyl group, piperidine ring, or amino-acetic acid moiety. In vitro assays (e.g., receptor-binding or enzyme inhibition) are conducted, followed by multivariate analysis to correlate structural features with activity. For example, replacing the benzyl group with fluorinated analogs may enhance metabolic stability, as seen in related piperidine-based ligands .

Q. What methodologies address contradictions in reported bioactivity data across studies?

Meta-analyses of published data should standardize assay conditions (e.g., cell lines, incubation times). For instance, variations in IC₅₀ values may arise from differences in buffer pH affecting ionization states. Replicating key experiments under controlled conditions (e.g., using isotopically labeled compounds) can validate findings .

Methodological Considerations

Q. How should researchers handle this compound to ensure stability during experiments?

Store the compound in airtight containers under inert gas (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, which can hydrolyze the acetic acid moiety. Safety protocols (e.g., fume hoods, PPE) are critical due to potential hazards from decomposition products like nitrogen oxides .

Q. What analytical techniques differentiate this compound from its synthetic byproducts?

Ultra-high-resolution mass spectrometry (HRMS) distinguishes isobaric impurities. For example, a byproduct with an additional hydroxyl group would show a mass shift of +16 Da. Chiral HPLC can separate enantiomers if asymmetric synthesis introduces stereocenters .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Molecular dynamics simulations and QSAR models estimate logP, solubility, and membrane permeability. Software like Schrödinger’s Suite or AutoDock Vina predicts binding affinities to target proteins (e.g., GPCRs), guiding lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid
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[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.